molecular formula C11H12N2O3 B577608 Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1220039-84-8

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B577608
CAS RN: 1220039-84-8
M. Wt: 220.228
InChI Key: DGOFFRLWOOPFIA-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that falls under the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be analyzed using various techniques such as IR, 1H- and 13C-NMR, and mass spectral data . The molecular structure can also be calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be determined using various analytical techniques. The molecular weight of the compound is 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a complexity of 140 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its importance in organic chemistry and medicinal chemistry research. For instance, it has been utilized in the creation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and other fused systems, showcasing its versatility in constructing complex molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anti-viral Research

In the domain of antiviral research, derivatives of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate have been synthesized and evaluated for their efficacy against hepatitis B virus (HBV). A study highlighted the anti-HBV activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, identifying compounds with significant inhibitory effects on HBV DNA replication (Chen et al., 2011).

Heterocyclic Chemistry

The compound's utility extends to the broader field of heterocyclic chemistry, where it is involved in the synthesis of novel heterocyclic frameworks. Studies have explored the synthesis of various imidazo and pyrazolo derivatives, contributing to the rich diversity of heterocyclic compounds and their potential applications in drug development and other areas of chemical research (Ehler, Robins, & Meyer, 1977).

Chemical Modifications and Reactivity

Research also delves into chemical reactions and modifications involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its reactivity and potential for creating novel compounds. This includes investigations into its behavior under various chemical conditions, such as nitration, and its use as a building block in synthesizing new chemical entities with potential biological activities (Teulade et al., 1982).

Mechanism of Action

Target of Action

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . The mechanism of action of these compounds typically involves interaction with specific targets in the tuberculosis bacteria, leading to inhibition of bacterial growth .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tuberculosis activity . This suggests that they may interact with biochemical pathways related to the survival and replication of tuberculosis bacteria.

Pharmacokinetics

One study reported that a related compound showed good microsomal stability , which could suggest favorable pharmacokinetic properties for Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to show significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) . This suggests that Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate may have similar effects.

Action Environment

Therefore, these factors could potentially influence the action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate .

properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOFFRLWOOPFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

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